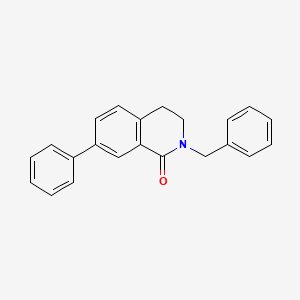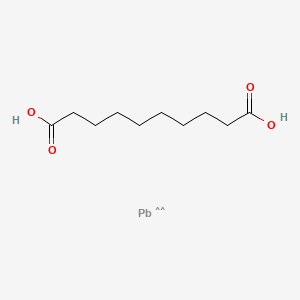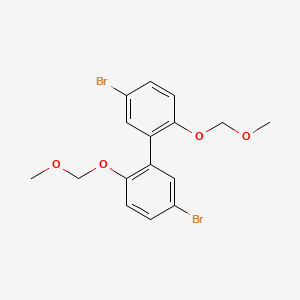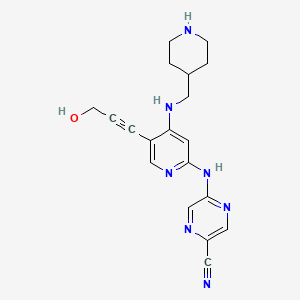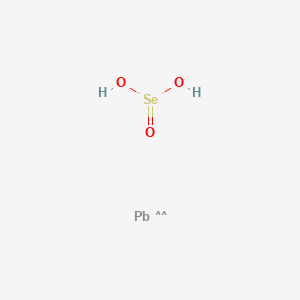
Lead(II) selenite, 99.9% (metals basis)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lead(II) selenite, with the chemical formula PbSeO₃, is a compound of lead and selenium. It is a white, monoclinic crystalline solid that is slightly soluble in water. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Lead(II) selenite can be synthesized through various methods. One common synthetic route involves the reaction of lead(II) nitrate with sodium selenite in an aqueous solution. The reaction is as follows:
Pb(NO3)2+Na2SeO3→PbSeO3+2NaNO3
This reaction is typically carried out at room temperature, and the resulting lead(II) selenite precipitates out of the solution. The precipitate is then filtered, washed, and dried to obtain the pure compound .
Chemical Reactions Analysis
Lead(II) selenite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some of the common reactions include:
Oxidation: Lead(II) selenite can be oxidized to lead(IV) selenate (PbSeO₄) using strong oxidizing agents such as hydrogen peroxide.
Reduction: It can be reduced to elemental lead and selenium using reducing agents like hydrogen gas.
Substitution: Lead(II) selenite can react with halides to form lead(II) selenite halides, such as Pb₃(SeO₃)₂Br₂ and Pb₃(SeO₃)₂I₂.
Scientific Research Applications
Lead(II) selenite has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other lead and selenium compounds.
Biology: Lead(II) selenite is studied for its potential biological effects and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, particularly in the field of radiopharmaceuticals.
Mechanism of Action
The mechanism of action of lead(II) selenite involves its interaction with various molecular targets and pathways. One key pathway is the sulfur assimilation pathway, where lead(II) selenite is reduced by microorganisms through the upregulation of genes involved in sulfur metabolism. This reduction process involves enzymes such as ferredoxin-sulfite oxidoreductase and sulfate adenylyltransferase .
Comparison with Similar Compounds
Lead(II) selenite can be compared with other similar compounds, such as lead(II) selenate (PbSeO₄) and lead(II) selenide (PbSe):
Lead(II) selenate (PbSeO₄): This compound is an oxidized form of lead(II) selenite and has different chemical properties and applications.
Lead(II) selenide (PbSe): This is a semiconductor material with applications in infrared detectors and other electronic devices.
Lead(II) selenite is unique due to its specific chemical structure and reactivity, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
H2O3PbSe |
|---|---|
Molecular Weight |
336 g/mol |
InChI |
InChI=1S/H2O3Se.Pb/c1-4(2)3;/h(H2,1,2,3); |
InChI Key |
SEMSFJVJUWNARQ-UHFFFAOYSA-N |
Canonical SMILES |
O[Se](=O)O.[Pb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


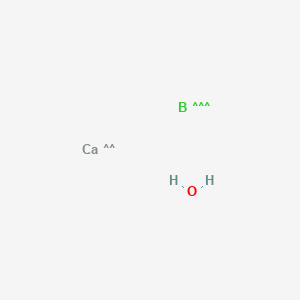

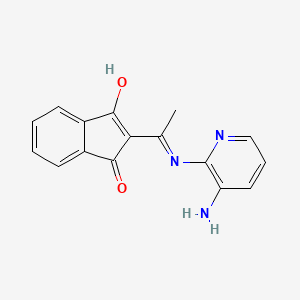
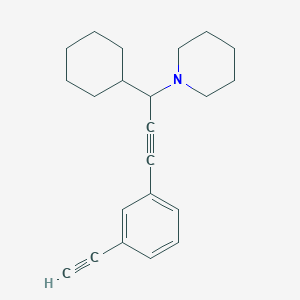
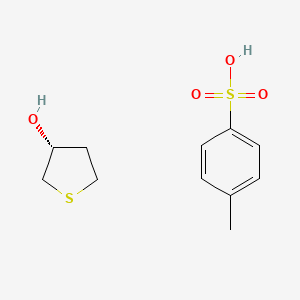
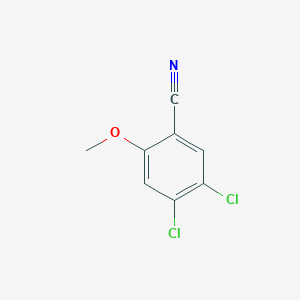
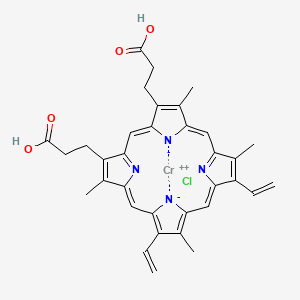

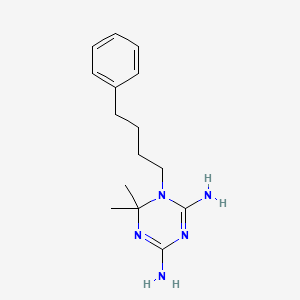
![5-chloro-2-N-[(4-fluorophenyl)methyl]-4-N-(5-propan-2-yloxypyrazolidin-3-yl)pyrimidine-2,4-diamine](/img/structure/B12340705.png)
